2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic organic compound that features both indole and pyrazole moieties. These structural motifs are known for their biological activity and are commonly found in pharmaceuticals and agrochemicals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is α-glucosidase , an enzyme that plays a crucial role in regulating blood glucose levels . This enzyme is responsible for the breakdown of oligosaccharides and disaccharides into α-glucose .
Mode of Action
This compound acts as a non-competitive inhibitor of α-glucosidase . It binds directly to the enzyme, as confirmed by fluorescence quenching experiments . This binding alters the enzyme’s structure, preventing it from catalyzing the breakdown of complex sugars into glucose .
Biochemical Pathways
By inhibiting α-glucosidase, the compound affects the carbohydrate digestion pathway . This results in a decrease in the rate of glucose production from dietary carbohydrates, leading to a reduction in postprandial blood glucose levels . This mechanism is beneficial for the management of type 2 diabetes, a condition characterized by high blood glucose levels .
Pharmacokinetics
For instance, some compounds in this class have demonstrated better inhibitory activity than the reference drug, acarbose . .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes . Additionally, some compounds in this class have shown no effect on the cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with enzymes such as α-glucosidase . These interactions often involve direct binding to the enzyme, resulting in non-competitive inhibition .
Cellular Effects
Similar compounds have been shown to have no effect on cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells .
Molecular Mechanism
Similar compounds have been shown to exert their effects through non-competitive inhibition of α-glucosidase, confirmed by fluorescence quenching experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The indole and pyrazole moieties are then coupled through an acetamide linkage. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole and pyrazole rings.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Known for its biological activities, including antimicrobial and anticancer properties.
2-(1H-indol-3-yl)acetonitrile: Used in the synthesis of donor–π–acceptor fluorophores with optical and thermal properties.
1-(4-chlorophenyl)-1H-pyrazol-3-yl derivatives: Known for their use as insecticides and fungicides.
Uniqueness
2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to the combination of indole and pyrazole rings in a single molecule, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-indol-1-yl-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(13-23-12-10-15-3-1-2-4-18(15)23)21-16-7-5-14(6-8-16)17-9-11-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVCCDDTDJPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.